5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide is an organic compound with a complex structure that includes multiple chlorine atoms, a sulfanyl group, and a pyrimidine ring
Preparation Methods
The synthesis of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with 4-chlorophenyl isocyanate to form the desired pyrimidine-4-carboxamide compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols.
Scientific Research Applications
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide can be compared with other similar compounds, such as:
5-chloro-2-hydroxy-N-[2-methyl-4-(alpha-cyano-4-chlorobenzyl)-5-chlorophenyl]benzamide: This compound also contains multiple chlorine atoms and a benzyl group, but differs in its functional groups and overall structure.
5-chloro-2-[(4-chlorobenzyl)oxy]benzoic acid: Another compound with similar chlorine and benzyl groups, but with different functional groups and applications.
Properties
Molecular Formula |
C18H12Cl3N3OS |
---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H12Cl3N3OS/c19-12-5-7-13(8-6-12)23-17(25)16-15(21)9-22-18(24-16)26-10-11-3-1-2-4-14(11)20/h1-9H,10H2,(H,23,25) |
InChI Key |
URHQRYYNIXPAMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.